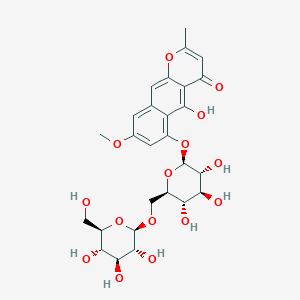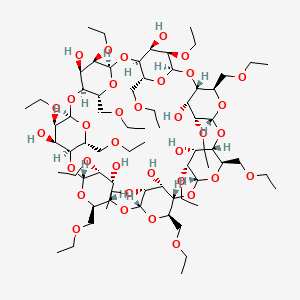![molecular formula C24H31F3N2O2 B1255297 1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol](/img/structure/B1255297.png)
1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol is a member of (trifluoromethyl)benzenes.
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity Research
- Researchers synthesized several compounds structurally related to the chemical , focusing on their potential antidepressant activity. These compounds, characterized by spectral and elemental analyses, demonstrated activities similar to fluoxetine, a known antidepressant, in tests for antireserpine and anorexigenic activities (Kumar et al., 2004).
Neuroprotective Agent Development
- A related compound, identified through a structure-activity relationship program, was found to be a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This compound, showing promise as a neuroprotective agent, could potentially protect neurons from glutamate toxicity without the side effects commonly associated with other NMDA antagonists (Chenard et al., 1995).
Cannabinoid Receptor Research
- A novel cannabinoid receptor ligand was discovered, exhibiting partial agonist properties at cannabinoid CB1/CB2 receptors. This compound demonstrated significant antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain (de Vry et al., 2004).
Beta-Adrenoceptor Research
- CGP 20712 A, a specific β1-adrenoceptor antagonist, was developed to aid in the quantitation of β1- and β2-adrenoceptors. This compound proved to be a valuable tool in differentiating between these receptor subtypes in various tissues (Dooley et al., 1986).
Neuroleptic Agent Development
- A series of compounds, including phenyl-4-piperidinylmethanones, were synthesized and evaluated for neuroleptic activity. These compounds, displaying potent neuroleptic properties, were found to have a long duration of action, suggesting their potential use in treating psychiatric disorders (Boswell et al., 1978).
Glycine Transporter Research
- Novel glycine transporter 1 inhibitors were identified, showcasing their potential in CNS drug development. These inhibitors exhibited potent inhibitory activity and favorable pharmacokinetic profiles, representing a significant advancement in this area of research (Yamamoto et al., 2016).
Eigenschaften
Produktname |
1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol |
|---|---|
Molekularformel |
C24H31F3N2O2 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
1-piperidin-1-yl-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C24H31F3N2O2/c25-24(26,27)21-8-4-19(5-9-21)12-13-28-16-20-6-10-23(11-7-20)31-18-22(30)17-29-14-2-1-3-15-29/h4-11,22,28,30H,1-3,12-18H2 |
InChI-Schlüssel |
RHHUEMKHXMZVIG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)CNCCC3=CC=C(C=C3)C(F)(F)F)O |
Kanonische SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)CNCCC3=CC=C(C=C3)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1255216.png)


![2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255219.png)

![[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate](/img/structure/B1255222.png)



![2-{[Bis(2-chloroethyl)amino]methyl}phenylalanine--hydrogen chloride (1/2)](/img/structure/B1255233.png)

![(1S,9S,10S)-10-benzyl-17-(cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1255235.png)
